An In-depth Technical Guide to Fmoc-3-chloro-D-tyrosine: Properties, Synthesis, and Application
An In-depth Technical Guide to Fmoc-3-chloro-D-tyrosine: Properties, Synthesis, and Application
Abstract
Fmoc-3-chloro-D-tyrosine is a halogenated, non-canonical amino acid derivative that serves as a critical building block in modern solid-phase peptide synthesis (SPPS). Its unique structural features—the base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group and the electron-withdrawing chloro substituent on the D-tyrosine ring—make it an invaluable tool for medicinal chemists and drug development professionals. The incorporation of 3-chloro-D-tyrosine into peptide sequences can significantly modulate their pharmacological properties, enhancing stability, receptor affinity, and biological activity. This guide provides a comprehensive overview of the chemical properties of Fmoc-3-chloro-D-tyrosine, detailed protocols for its application in Fmoc-based SPPS, and expert insights into the causality behind key experimental choices.
Introduction: The Rationale for Halogenation in Peptide Design
In the landscape of peptide-based therapeutics, the introduction of unnatural amino acids is a cornerstone strategy for overcoming the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Halogenation, particularly chlorination of aromatic residues like tyrosine, has emerged as a powerful modification.[1] The chloro group on the tyrosine ring enhances the compound's reactivity and can lead to peptides with improved pharmacological profiles, including increased stability and specificity.[2]
Fmoc-3-chloro-D-tyrosine, specifically, offers a dual advantage. The D-configuration provides intrinsic resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. The 3-chloro modification further alters the electronic properties of the phenolic side chain, which can influence intramolecular and intermolecular interactions, such as hydrogen bonding and stacking, thereby affecting the peptide's conformation and binding affinity. This derivative is thus a key reagent for designing novel peptide drug candidates and biochemical probes.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of the amino acid building block is fundamental to its successful application. The quality and purity of Fmoc-3-chloro-D-tyrosine directly impact the efficiency of peptide synthesis and the purity of the final product.
Core Chemical Data
The essential properties of Fmoc-3-chloro-D-tyrosine are summarized in the table below. Researchers should always verify these details with the supplier's Certificate of Analysis before use.
| Property | Value | Reference |
| Synonyms | Fmoc-m-chloro-D-Tyr-OH | [4] |
| CAS Number | 478183-59-4 | [4][5] |
| Molecular Formula | C₂₄H₂₀ClNO₅ | [4][6] |
| Molecular Weight | ~437.9 g/mol | [6][7] |
| Appearance | White to off-white powder | [4] |
| Purity | ≥95-98% (by HPLC) | [4][6] |
| Optical Rotation | [α]D²⁰ = +20 ± 2° (c=1 in DMF) | [4] |
| Storage | Store at 0 - 8°C | [4] |
Solubility Profile
While specific quantitative solubility data for Fmoc-3-chloro-D-tyrosine is not extensively published, empirical data and the properties of structurally similar compounds suggest the following:
-
High Solubility: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP). These are the primary solvents for Fmoc-SPPS and this derivative dissolves well in them, which is critical for efficient coupling.
-
Moderate Solubility: Dichloromethane (DCM), Chloroform.[8]
-
Insoluble: Water, Diethyl Ether, Hexanes.
Scientist's Note: For coupling reactions, ensure the amino acid derivative is fully dissolved before adding it to the resin. The presence of undissolved particulates is a common cause of incomplete couplings.
Spectroscopic Characterization
Authenticating the identity and purity of the starting material is a non-negotiable step. While a detailed spectroscopic analysis should be provided by the manufacturer, a typical characterization profile would include:
-
¹H NMR: Expected signals would correspond to the protons of the Fmoc group (aromatic and aliphatic), the α-proton and β-protons of the tyrosine backbone, and the aromatic protons of the 3-chlorotyrosine side chain.
-
Mass Spectrometry (MS): The expected molecular ion peak [M-H]⁻ in negative ion mode ESI-MS would be approximately 436.1 m/z. The isotopic pattern characteristic of a chlorine-containing compound (a ~3:1 ratio for the M and M+2 peaks) would be a key diagnostic feature. The analysis of peptides containing this residue confirms its stability during mass spectrometric fragmentation.[9]
Application in Solid-Phase Peptide Synthesis (SPPS)
The core utility of Fmoc-3-chloro-D-tyrosine lies in its seamless integration into the standard Fmoc-SPPS workflow. The process involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[10]
The Fmoc-SPPS Cycle
The incorporation of Fmoc-3-chloro-D-tyrosine follows a repetitive cycle of deprotection and coupling, as illustrated below.
Caption: The standard workflow for incorporating Fmoc-3-chloro-D-tyrosine in SPPS.
Step-by-Step Experimental Protocol
This protocol is based on a standard 0.1 mmol synthesis scale. Adjust volumes and equivalents accordingly for different scales.
Materials:
-
Fmoc-protected resin (e.g., Rink Amide, 2-Chlorotrityl)
-
Fmoc-3-chloro-D-tyrosine
-
Deprotection Solution: 20% (v/v) piperidine in high-purity DMF
-
Coupling Reagents:
-
Activator: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU/PyBOP
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
-
Solvents: DMF, DCM
-
Washing Solvents: DMF, DCM, Isopropanol
-
Reaction Vessel: Solid-phase synthesis vessel with a frit
Protocol:
-
Resin Swelling:
-
Place the resin (0.1 mmol) in the reaction vessel.
-
Add DMF (~10 mL/g of resin) and gently agitate for 1 hour to swell the resin beads. Drain the solvent.
-
-
Fmoc Deprotection:
-
Add the deprotection solution (20% piperidine in DMF, ~5 mL) to the resin.
-
Agitate for 3 minutes. Drain.
-
Add a fresh aliquot of the deprotection solution (~5 mL) and agitate for an additional 7-10 minutes. Drain.[5]
-
Causality: A two-stage deprotection ensures complete removal of the Fmoc group. The first, shorter treatment removes the bulk of the Fmoc-dibenzofulvene adduct, preventing it from interfering with the subsequent, longer deprotection step.
-
-
Washing:
-
Wash the resin thoroughly to remove all traces of piperidine and the fulvene adduct. A typical wash cycle is:
-
DMF (5x)
-
DCM (3x)
-
DMF (3x)
-
-
Self-Validation: Perform a Kaiser test (ninhydrin test) on a few resin beads.[4] A positive result (deep blue beads) confirms the presence of a free primary amine and the successful completion of the deprotection step. If the test is negative or weak, repeat the deprotection step.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-3-chloro-D-tyrosine.
-
Dissolve Fmoc-3-chloro-D-tyrosine (4 equivalents, ~175 mg for 0.1 mmol scale) and HCTU (3.95 equivalents) in DMF (~2 mL).
-
Add DIPEA (8 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 45-60 minutes at room temperature.[11]
-
Causality: HCTU is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for hindered or unusual amino acids.[11] The electron-withdrawing nature of the chloro-substituent can slightly deactivate the carboxyl group, so using a potent activator like HCTU or HATU is recommended to ensure the reaction goes to completion.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
-
Self-Validation: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates that all free amines have been acylated and the coupling is complete. If the test is positive, a recoupling (repeating step 4) may be necessary.
-
-
Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Final Deprotection
Once the synthesis is complete, the peptide must be cleaved from the resin support, and the side-chain protecting groups must be removed.
-
Reagent: A standard cleavage cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
Procedure:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (~10 mL/g of resin) and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
-
Scientist's Note: The phenolic hydroxyl group of 3-chloro-D-tyrosine does not typically require a protecting group during Fmoc-SPPS, as it is not reactive enough to cause side reactions under standard coupling conditions. This simplifies the synthesis and cleavage process.
Potential Side Reactions and Mitigation
While Fmoc-SPPS is robust, awareness of potential side reactions is crucial for troubleshooting and maximizing purity.
-
Incomplete Coupling/Deprotection: As with any bulky amino acid, steric hindrance can slow down reactions.
-
Diketopiperazine (DKP) Formation: This is a risk when synthesizing a dipeptide on the resin, particularly if the second residue is Pro or another D-amino acid. The free N-terminus can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.
-
Mitigation: Use a sterically hindered resin like 2-chlorotrityl chloride resin, which positions the peptide chain further from the reactive resin backbone.[13]
-
-
Racemization: While the D-configuration is fixed in the starting material, racemization is a theoretical risk during the activation step.
-
Mitigation: Using aminium/uronium-based activators like HCTU or HATU in combination with a non-nucleophilic base like DIPEA largely suppresses this side reaction compared to older carbodiimide methods.[11]
-
Characterization of 3-Chloro-D-Tyrosine Containing Peptides
After synthesis and purification (typically by reverse-phase HPLC), the final peptide must be rigorously characterized.
-
Mass Spectrometry: This is the primary tool for identity confirmation. The incorporation of one 3-chloro-D-tyrosine residue will result in a mass increase of +197.62 Da compared to a glycine residue. The isotopic signature of chlorine should be clearly visible in the high-resolution mass spectrum.
-
Amino Acid Analysis (AAA): Acid hydrolysis of the peptide followed by AAA can confirm the amino acid composition. 3-chlorotyrosine may have a unique elution time that needs to be calibrated.
-
NMR Spectroscopy: For structural studies, 2D NMR techniques can confirm the sequence and provide insights into the three-dimensional structure of the peptide, revealing how the chlorinated residue influences the overall fold.
Safety and Handling
Fmoc-3-chloro-D-tyrosine should be handled with appropriate care in a laboratory setting.
-
Hazards: The compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[7]
-
Precautions:
-
Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.
-
Avoid contact with skin and eyes.
-
Conclusion
Fmoc-3-chloro-D-tyrosine is a powerful and versatile building block for the synthesis of modified peptides. Its D-configuration provides inherent proteolytic stability, while the chloro-substituent offers a means to fine-tune the electronic and steric properties of the peptide, often leading to enhanced biological function. By leveraging robust Fmoc-SPPS protocols, utilizing high-efficiency reagents, and implementing rigorous in-process controls like the Kaiser test, researchers can successfully incorporate this non-canonical amino acid to drive innovation in drug discovery and chemical biology.
References
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Laboratory, University of California, Irvine. [Link]
-
(2S)-3-(3-chloro-4-hydroxyphenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid. PubChem, National Center for Biotechnology Information. [Link]
-
Analysis of protein chlorination by mass spectrometry. (2019). PMC, National Center for Biotechnology Information. [Link]
-
Fmoc-3-chloro-L-tyrosine - 1 g. Anaspec. [Link]
-
Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (2021). PMC, National Center for Biotechnology Information. [Link]
-
In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. ResearchGate. [Link]
-
Solubility of d-Tryptophan and l-Tyrosine in Several Organic Solvents. (2019). ACS Publications. [Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). PMC, National Center for Biotechnology Information. [Link]
-
Synthesis of Sulfated Tyrosine Peptides on Solid Support and Cleavage/Deprotection Conditions. Science of Synthesis. [Link]
-
3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima. (1997). PubMed. [Link]
-
Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. [Link]
-
Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. [Link]
-
Are double couplings in SPPS interesting for purity of short peptides?. ResearchGate. [Link]
-
Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... ResearchGate. [Link]
-
Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. PubMed. [Link]
-
Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Montclair State University. [Link]
-
Detection of 3-chlorinated tyrosine residues in human cells by flow cytometry. PubMed. [Link]
-
H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. [Link]
-
3-Chloro-L-Tyrosine. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Research Progress on Fmoc Solid-Phase Strategy for Synthesizing Sulfotyrosine Peptides - Oreate AI Blog [oreateai.com]
- 3. chemimpex.com [chemimpex.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Fmoc-3-chloro-L-tyrosine - 1 g [anaspec.com]
- 7. (2S)-3-(3-chloro-4-hydroxyphenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid | C24H20ClNO5 | CID 46737399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. chempep.com [chempep.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
